1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-7-3-5-9-14(12)18-16(20)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUDGUYTULWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 2-methoxybenzylamine with 2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea has shown promising results in anticancer research. Studies indicate that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds similar to this thiourea have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells .
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast | 7 | |
| Compound B | Prostate | 14 | |
| This compound | Pancreatic | 10 |
Antibacterial Properties
Research has also highlighted the antibacterial properties of thiourea derivatives. In particular, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that similar thioureas can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
Table 2: Antibacterial Activity of Thiourea Derivatives
| Compound Name | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 40 | |
| Compound D | S. aureus | 50 | |
| This compound | P. aeruginosa | 45 |
Industrial Applications
The compound is also being explored for its potential use in the development of new materials. The unique properties of thioureas allow them to act as building blocks for synthesizing polymers and coatings with specific functionalities. This application is particularly relevant in materials science, where the incorporation of such compounds can enhance material properties such as durability and resistance to environmental factors.
Agricultural Applications
In agriculture, thioureas have been investigated for their insecticidal properties. Research indicates that certain thiourea derivatives can effectively control pests such as the oriental armyworm and mosquito larvae. These findings suggest that the compound could be developed into eco-friendly pesticides .
Table 3: Insecticidal Activity of Thiourea Derivatives
| Compound Name | Pest Tested | Efficacy (%) | Reference |
|---|---|---|---|
| Compound E | Oriental armyworm | 70 | |
| Compound F | Mosquito larvae | 65 |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of a series of thiourea derivatives against human leukemia cell lines, demonstrating significant cytotoxic effects with IC50 values as low as 1.50 µM. This suggests a strong potential for therapeutic applications in hematological malignancies .
- Antibacterial Research : A comparative study involving various thioureas showed that certain derivatives exhibited superior antibacterial activity against resistant strains of bacteria, highlighting their potential as alternative treatments in antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the aromatic rings can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Electronic Effects: The methoxyphenylmethyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance thermal stability compared to simpler derivatives like 1-(2,4-Dimethylphenyl)-3-methylthiourea .
Hydrogen Bonding and Crystal Packing :
Key Observations:
- Urease Inhibition : Aroyl thioureas (e.g., ) show higher potency than alkyl/aryl derivatives, likely due to stronger electrophilic character . The target compound’s methoxy group may reduce inhibitory efficacy compared to chloro-substituted analogues.
- Antimicrobial Activity : Thioureas with nitro or halogen substituents (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea) exhibit enhanced antibacterial effects , but the target compound’s substituents lack such electron-deficient groups.
Biological Activity
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound is characterized by the following structural formula:
This compound can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, and reduction to yield thiol or amine derivatives.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for this compound are reported to be in the low micromolar range, indicating potent activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
The compound's efficacy against biofilm formation in Staphylococcus aureus has also been noted, suggesting its potential application in treating infections associated with biofilms .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. It has demonstrated cytotoxic effects on several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
In these studies, the compound exhibited IC50 values ranging from 10 to 20 µM, which are comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 12 |
| NUGC-3 | 18 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, such as protein kinases. Additionally, its redox-active nature allows it to participate in oxidative stress pathways, leading to increased cytotoxicity in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiourea derivatives, including this compound, against multi-drug resistant strains. The results showed significant activity against resistant strains of Escherichia coli and Staphylococcus aureus.
- Anticancer Research : In a study assessing the anticancer effects on human lung adenocarcinoma cells (SPAC1), compounds derived from thioureas were shown to inhibit cell proliferation significantly, with some derivatives enhancing the activity of established chemotherapeutics .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for determining the molecular structure of 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Validate the geometry with tools like ORTEP-3 for visualization . Complementary techniques like NMR (for proton environments) and IR spectroscopy (for functional groups like thiourea’s C=S stretch at ~1250 cm⁻¹) should corroborate crystallographic data .
Q. How can synthetic routes for this thiourea derivative be optimized?
- Answer : Employ a two-step approach: (1) React 2-methoxybenzylamine with thiophosgene to form the isothiocyanate intermediate, followed by (2) coupling with 2-methylaniline. Monitor reaction progress via TLC and HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane). Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS) .
Q. What methods are used to assess the thermodynamic stability and solubility of this compound?
- Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. For solubility, use the shake-flask method in solvents (e.g., DMSO, ethanol) at varying pH levels. Quantify via UV-Vis spectroscopy at λmax for thiourea derivatives (~250–280 nm) .
Advanced Research Questions
Q. How can structural data discrepancies (e.g., bond-length variations) in crystallographic studies be resolved?
- Answer : Use SHELXL’s constraints/restraints to refine disordered regions. Cross-validate with quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to compare experimental and theoretical bond lengths. Analyze residual density maps to identify potential solvent effects or twinning .
Q. What strategies address regioselectivity challenges during synthesis of substituted thioureas?
- Answer : Introduce directing groups (e.g., methoxy) to control coupling positions. Use computational tools (e.g., Gaussian) to model transition states and predict regioselectivity. Experimentally, vary reaction temperature and catalysts (e.g., Lewis acids like ZnCl₂) to favor desired pathways .
Q. How to design enzyme inhibition studies for this compound, given thioureas’ coordination chemistry?
- Answer : Target metalloenzymes (e.g., urease, carbonic anhydrase) due to thiourea’s sulfur-metal affinity. Perform kinetic assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations. Use ITC (isothermal titration calorimetry) to measure binding constants. Compare with structurally analogous thioureas to establish SAR .
Q. What in silico approaches predict the drug-likeness and toxicity of this thiourea derivative?
- Answer : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CNS permeability. Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding modes. Validate toxicity via ProTox-II for hepatotoxicity and mutagenicity risks .
Data Contradiction Analysis
Q. How to reconcile conflicting biological activity data (e.g., antibacterial vs. inactive reports)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
